
NSC 10010
概要
説明
N,N’-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine: is a chemical compound with the molecular formula C31H40N4O2 It is known for its unique structure, which includes two quinoline moieties connected by a nonane chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine typically involves the reaction of 6-methoxy-2-methylquinoline with nonane-1,9-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
化学反応の分析
Types of Reactions: N,N’-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline compounds.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
科学的研究の応用
Oncology
NSC 10010 has been primarily studied for its effects on B-cell malignancies associated with Epstein-Barr Virus (EBV) and Kaposi's Sarcoma-associated Herpesvirus (KSHV). The compound has demonstrated effectiveness in inhibiting the growth of these malignancies through various mechanisms:
- In vitro Studies : In laboratory settings, this compound has shown significant cytotoxicity against EBV and KSHV-infected B-cells. The compound was part of a screening process that identified several agents capable of inducing cell death in these cancerous cells .
- Case Studies : One notable study involved the identification of this compound as a lead compound among ten small molecules that preferentially inhibited the growth of lymphoma cells. This study highlighted its potential as a therapeutic agent against virally induced malignancies .
Infectious Disease Research
Beyond oncology, this compound's properties have been explored in the context of infectious diseases. Its ability to inhibit cell growth may extend to other viral infections:
- Antiviral Properties : Research indicates that compounds like this compound can potentially inhibit viral replication by targeting host cell pathways essential for viral propagation. This aspect makes it a candidate for further exploration in antiviral drug development.
Data Tables
The following table summarizes key findings related to this compound's efficacy against various cell lines:
Compound | Target Cells | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | EBV-infected B-cells | 1.56–3.125 | Activation of NF-κB and c-Myc pathways |
NSC 65381 | KSHV-infected B-cells | Similar | Similar mechanism as this compound |
NSC 4280 | Other lymphoma models | Variable | Potential DNA intercalation |
Case Study 1: Efficacy Against Lymphoma
A comprehensive study published in a peer-reviewed journal evaluated the effectiveness of this compound alongside other compounds against EBV and KSHV-infected B-cell lines. The results indicated that:
- Growth Inhibition : this compound showed significant growth inhibition compared to control groups.
- Mechanistic Insights : Further analysis revealed that the activation of NF-κB was crucial for the observed cytotoxic effects.
Case Study 2: Structural Analysis and Drug Development
Another study focused on the structural characteristics of this compound, comparing it with analogs to understand its binding affinity and potential for drug development. Key findings included:
- Structural Similarities : Compounds with similar cyclic structures exhibited comparable mechanisms, suggesting that modifications could enhance efficacy while reducing toxicity.
- Lead Compound Identification : The research underscored this compound's position as a lead candidate for further development into therapeutic agents targeting viral malignancies.
作用機序
The mechanism of action of N,N’-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine involves its interaction with specific molecular targets. The quinoline moieties in the compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
- N,N’-bis(6-methoxyquinolin-4-yl)nonane-1,9-diamine
- N,N’-bis(2-methylquinolin-4-yl)nonane-1,9-diamine
- N,N’-bis(6-methoxy-2-methylquinolin-4-yl)octane-1,8-diamine
Comparison: N,N’-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine is unique due to the presence of both methoxy and methyl groups on the quinoline rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for specific research and industrial purposes.
生物活性
NSC 10010, a small molecule compound, has been identified as a potent inhibitor of gammaherpesvirus-associated B-lymphomas. Its biological activity is primarily attributed to its ability to activate specific signaling pathways, notably NF-κB and c-Myc, which play critical roles in cell proliferation and survival. This article explores the detailed mechanisms of action, case studies, and research findings related to this compound.
This compound exhibits its biological activity through the following mechanisms:
- Activation of NF-κB Signaling :
- Stimulation of c-Myc Pathway :
- Inhibition of Cellular Processes :
Research Findings
A comprehensive study highlighted the effectiveness of this compound in inhibiting the growth of EBV and KSHV-infected B-cells. The following table summarizes key findings from various studies:
Case Studies
Several case studies have demonstrated the clinical potential of this compound:
- Case Study 1 : In a controlled experiment involving EBV-infected B-cell lines, treatment with this compound resulted in a marked decrease in cell proliferation compared to untreated controls. The study noted a reduction in NF-κB activity when cells were co-treated with NF-κB inhibitors, confirming the role of this pathway in mediating the effects of this compound .
- Case Study 2 : A follow-up study explored the compound's effects on KSHV-infected cells. Results showed that this compound not only inhibited cell growth but also induced apoptosis through the activation of pro-apoptotic factors influenced by c-Myc signaling .
特性
CAS番号 |
6286-09-5 |
---|---|
分子式 |
C31H42Cl2N4O2 |
分子量 |
573.6 g/mol |
IUPAC名 |
N,N'-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine;dihydrochloride |
InChI |
InChI=1S/C31H40N4O2.2ClH/c1-22-18-30(26-20-24(36-3)12-14-28(26)34-22)32-16-10-8-6-5-7-9-11-17-33-31-19-23(2)35-29-15-13-25(37-4)21-27(29)31;;/h12-15,18-21H,5-11,16-17H2,1-4H3,(H,32,34)(H,33,35);2*1H |
InChIキー |
PYXMJTIQBGOWBI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NCCCCCCCCCNC3=C4C=C(C=CC4=NC(=C3)C)OC |
正規SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NCCCCCCCCCNC3=C4C=C(C=CC4=NC(=C3)C)OC.Cl.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
NSC10010; NSC-10010; NSC 10010; NSC#10010; NSC#-10010; NSC# 10010; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。